molecular formula C10H13NO3 B2355132 4-[(2-Hydroxyphenyl)amino]oxolan-3-ol CAS No. 2097862-70-7

4-[(2-Hydroxyphenyl)amino]oxolan-3-ol

Cat. No.: B2355132
CAS No.: 2097862-70-7
M. Wt: 195.218
InChI Key: OEOCGYANBDAODD-UHFFFAOYSA-N
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Description

It is a selective estrogen receptor modulator (SERM) that is used in the treatment of breast cancer. The compound has been extensively studied for its biological activity and potential therapeutic applications.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by “4-[(2-Hydroxyphenyl)amino]oxolan-3-ol” are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound.

Preparation Methods

The synthesis of 4-[(2-Hydroxyphenyl)amino]oxolan-3-ol typically involves the reaction of 2-hydroxyaniline with an appropriate oxirane derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the oxolan ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

4-[(2-Hydroxyphenyl)amino]oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group in the compound can undergo substitution reactions with various electrophiles to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(2-Hydroxyphenyl)amino]oxolan-3-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: As a selective estrogen receptor modulator, it is used in the treatment of breast cancer and other hormone-related conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

4-[(2-Hydroxyphenyl)amino]oxolan-3-ol is similar to other selective estrogen receptor modulators, such as tamoxifen and raloxifene. it has unique properties that make it particularly effective in certain therapeutic applications. For example, it has a higher affinity for estrogen receptors and a more favorable pharmacokinetic profile compared to other SERMs .

Similar compounds include:

  • Tamoxifen
  • Raloxifene
  • Toremifene
  • Bazedoxifene

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Properties

IUPAC Name

4-(2-hydroxyanilino)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-9-4-2-1-3-7(9)11-8-5-14-6-10(8)13/h1-4,8,10-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOCGYANBDAODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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